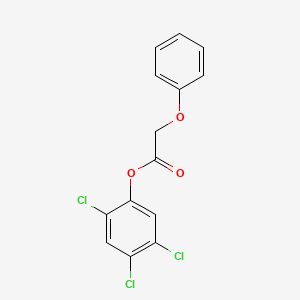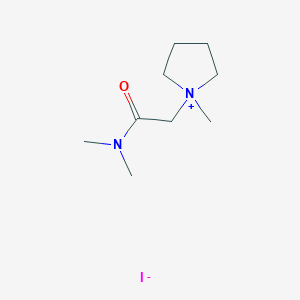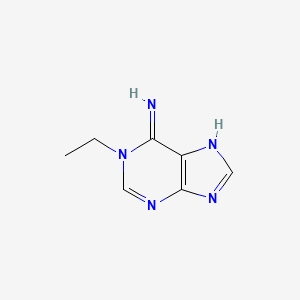
1-Ethyladenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyladenine is a modified nucleobase derived from adenine, one of the four nucleobases in the nucleic acids of DNA and RNA This compound is characterized by the presence of an ethyl group attached to the nitrogen atom at the first position of the adenine ring
Preparation Methods
The synthesis of 1-ethyladenine can be achieved through several methods. One common approach involves the alkylation of adenine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions. Another method involves the use of ethyl sulfate as the alkylating agent, which reacts with adenine in an aqueous solution .
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can be optimized for large-scale production by adjusting parameters like temperature, pressure, and flow rates.
Chemical Reactions Analysis
1-Ethyladenine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivative using reducing agents such as sodium borohydride.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyladenine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in studying nucleic acid interactions and the mechanisms of DNA replication and repair.
Medicine: Research has explored its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: It is used in the development of novel materials, such as polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-ethyladenine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with DNA and RNA functions. This disruption can lead to the inhibition of DNA replication and transcription, making it a potential candidate for antiviral and anticancer therapies. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
1-Ethyladenine can be compared with other modified nucleobases, such as:
9-Ethyladenine: Similar in structure but with the ethyl group attached to the ninth position. It has different biological activities and receptor affinities.
2-Alkyladenines: These compounds have alkyl groups at the second position and exhibit distinct chemical and biological properties.
8-Alkyladenines: Alkyl groups at the eighth position result in different receptor selectivities and biological activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
21802-48-2 |
|---|---|
Molecular Formula |
C7H9N5 |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1-ethyl-7H-purin-6-imine |
InChI |
InChI=1S/C7H9N5/c1-2-12-4-11-7-5(6(12)8)9-3-10-7/h3-4,8H,2H2,1H3,(H,9,10) |
InChI Key |
OWKBVCFUBQHCRK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(C1=N)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione](/img/structure/B14701664.png)
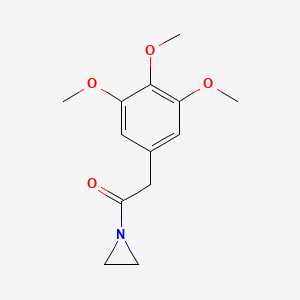
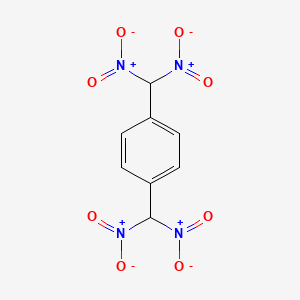
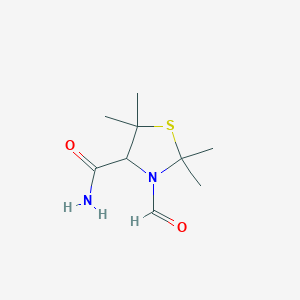
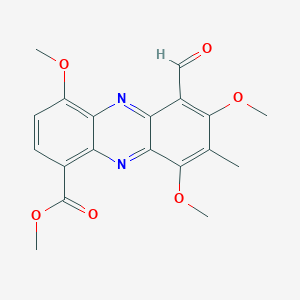

![2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14701701.png)
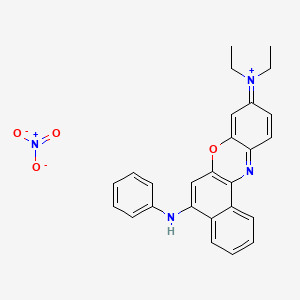

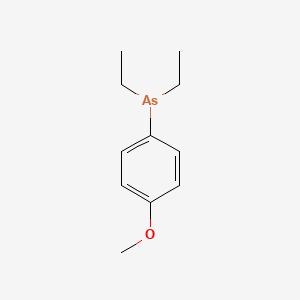
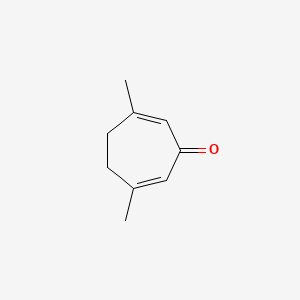
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
